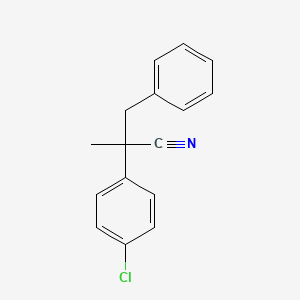

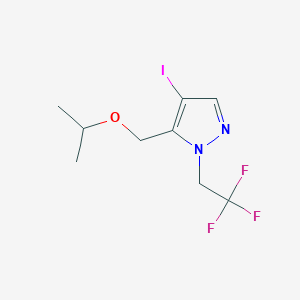

![molecular formula C21H26ClN3OS2 B2411266 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride CAS No. 1330380-79-4](/img/structure/B2411266.png)

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds and drugs . It’s often used in scientific research due to its unique structure, which offers potential applications in various fields such as drug discovery, materials science, and biochemistry.

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives often involve coupling with other compounds, followed by various reactions such as acetylation, nucleophilic substitution, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique

Structure-Activity Relationships and Metabolic Stability

One study explores the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on various 6,5-heterocycles to improve metabolic stability. This research indicates the importance of specific heterocyclic modifications in enhancing the pharmacokinetic properties of compounds targeting PI3Kα and mTOR, suggesting potential applications of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride in similar therapeutic areas (Stec et al., 2011).

Chemical Diversity and Synthesis

Another piece of research highlights the generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, showcasing the versatility of thieno and pyridinyl moieties in synthesizing a wide array of compounds. This demonstrates the synthetic utility of such structures in creating diverse molecular libraries for drug discovery, potentially applicable to compounds like this compound for targeted therapeutic applications (G. Roman, 2013).

Microbial Studies

Research on new pyridine derivatives, including 2-amino substituted benzothiazoles, aimed at synthesizing compounds for antibacterial and antifungal activities, illustrates the potential antimicrobial applications of benzothiazole derivatives. This suggests that this compound might also find relevance in developing new antimicrobial agents (Patel & Agravat, 2007).

Novel Acceptor Units for Electrochromic Materials

A study on thiadiazolo[3,4-c]pyridine as an acceptor for fast-switching green donor-acceptor-type electrochromic polymer with a low bandgap highlights the use of thiadiazole and pyridine moieties in developing materials with unique electrochromic properties. This points towards potential applications of the compound in the field of materials science, particularly in developing novel electrochromic devices (Shouli Ming et al., 2015).

Mécanisme D'action

Orientations Futures

Benzothiazole and its derivatives continue to be an area of interest in scientific research due to their potential applications in drug discovery and other fields . Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their potential applications.

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3OS2.ClH/c1-12(2)19(25)23-21-18(20-22-15-7-5-6-8-16(15)26-20)14-9-10-24(13(3)4)11-17(14)27-21;/h5-8,12-13H,9-11H2,1-4H3,(H,23,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUORGEHFBBHXJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(C)C)C3=NC4=CC=CC=C4S3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

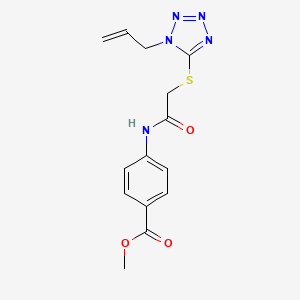

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)

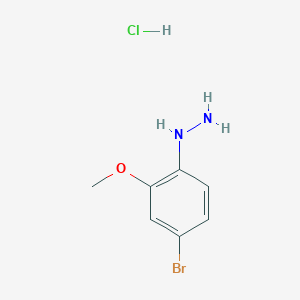

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)

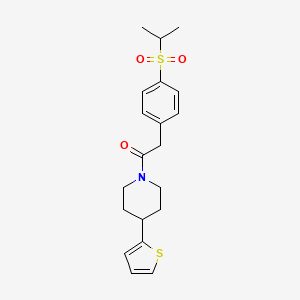

![1-{[(3-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2411195.png)

![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)

![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)

![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)